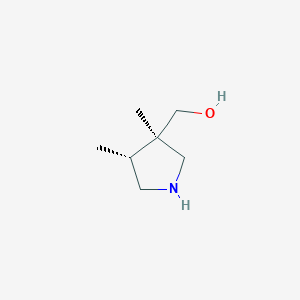
((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with two methyl groups at the 3rd and 4th positions and a hydroxymethyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol typically involves the reduction of a suitable precursor. One common method is the reduction of (S)-1-benzyl-3,4-dihydroxy-2,5-pyrrolidinedione using sodium borohydride in the presence of iodine. The reaction proceeds through the formation of a borane intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: For industrial-scale production, the same reduction method can be employed with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Oxidation: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol can undergo oxidation to form the corresponding ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be further reduced to form various derivatives, such as amines or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as tosyl chloride or thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrrolidines.
科学的研究の応用
Chemistry: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism by which ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol exerts its effects depends on its specific application. In drug design, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the structure of the final drug molecule derived from this compound.
類似化合物との比較
- (3R,4R)-1-Benzyl-3,4-pyrrolidinediol
- (3R,4R)-4-Ethylpyrrolidin-3-yl)methanol
- (3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol
Uniqueness: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of chiral molecules where precise control over stereochemistry is required.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-8-4-7(6,2)5-9/h6,8-9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChIキー |
ROIPNKDBVGGBFD-NKWVEPMBSA-N |
異性体SMILES |
C[C@H]1CNC[C@]1(C)CO |
正規SMILES |
CC1CNCC1(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


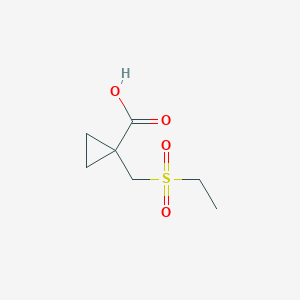
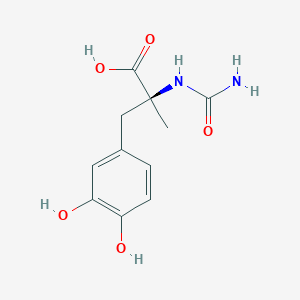
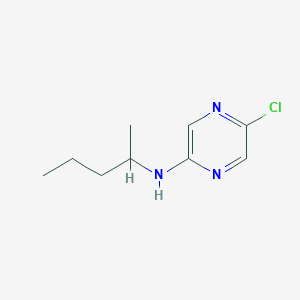
![7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13339689.png)
![3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13339700.png)
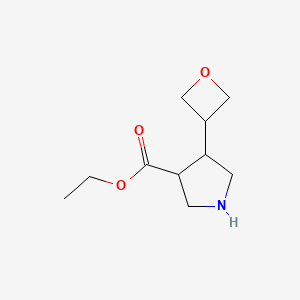




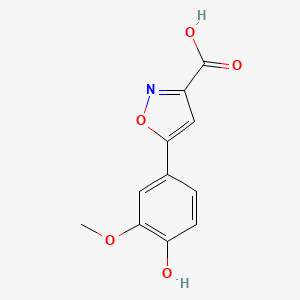
![Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13339737.png)

![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B13339743.png)
